Cambridge id 5312221
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Overview
Description
The compound identified by Cambridge ID 5312221 is a unique chemical entity with significant potential in various scientific fields. This compound has garnered attention due to its distinctive properties and versatile applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5312221 involves a series of well-defined chemical reactions. The initial step typically includes the formation of a core structure through a condensation reaction, followed by functional group modifications to achieve the desired chemical properties. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods enhance the efficiency and consistency of the production process, making it feasible to produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5312221 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving agents such as sodium borohydride or lithium aluminum hydride result in the formation of reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
Scientific Research Applications
Cambridge ID 5312221 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, it serves as a probe to study cellular processes and as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: It is utilized in the production of specialty chemicals, materials science, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Cambridge ID 5312221 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of gene expression, or modulation of cellular processes.
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-5-12(6-4-11)15(21)18-17-20-19-16(23-17)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHBRLPGXUKOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967647 |
Source
|
Record name | N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5312-22-1 |
Source
|
Record name | N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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